molecular formula C22H23ClN6O B600978 N-nitrosodietilamina (NDEA) CAS No. 114799-13-2

N-nitrosodietilamina (NDEA)

Número de catálogo: B600978
Número CAS: 114799-13-2
Peso molecular: 422.91
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Losartan Impurity C, also known as Losartan Impurity C, is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.91. The purity is usually > 95%.
BenchChem offers high-quality Losartan Impurity C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Losartan Impurity C including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formas de dosificación farmacéutica

La NDEA se utiliza en el desarrollo de formas de dosificación farmacéutica {svg_1}. Se ha aplicado una determinación de HPLC verde y rentable de losartán, valsartán y su impureza nitrosodietilamina a las formas de dosificación farmacéutica {svg_2}.

Química analítica

La NDEA juega un papel importante en la química analítica {svg_3}. Se utiliza en el desarrollo de métodos analíticos sensibles y fiables para la detección y cuantificación de nitrosodietilamina (NDEA) en productos farmacéuticos a granel y acabados {svg_4}.

Química verde

En el campo de la química verde, la NDEA se utiliza en el desarrollo de métodos de HPLC verdes y sensibles {svg_5}. Estos métodos tienen como objetivo minimizar la cantidad de disolventes orgánicos consumidos sin perder rendimiento cromatográfico {svg_6}.

Fármacos antihipertensivos

La NDEA se utiliza en la producción de fármacos antihipertensivos {svg_7}. Los inhibidores de la enzima convertidora de angiotensina son uno de los fármacos antihipertensivos más utilizados que se utilizan para reducir la hipertensión {svg_8}.

Control de impurezas carcinógenas

La NDEA se utiliza para controlar la presencia de impurezas nitrosamínicas carcinógenas como la nitrosodietilamina (NDEA) en algunos de los productos, incluidos valsartán (VLS) y losartán (LOS) {svg_9}. Estas impurezas deben controlarse para que estén por debajo del nivel de riesgo de cáncer aceptable para garantizar la seguridad de los productos farmacéuticos {svg_10}.

Investigación y desarrollo

La NDEA se utiliza en procesos de investigación y desarrollo {svg_11}. Por ejemplo, se ha utilizado en el aislamiento, identificación y caracterización de impurezas relacionadas con el proceso en la sustancia farmacéutica de losartán potásico {svg_12}.

Actividad Biológica

Losartan Impurity C, also known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-ethanoate, is a significant impurity associated with the pharmaceutical compound losartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension and related cardiovascular conditions. Understanding the biological activity of this impurity is essential for evaluating its potential effects on health and drug efficacy.

Chemical Structure and Properties

Losartan Impurity C is synthesized through a reaction involving losartan and acetic anhydride in the presence of dimethylformamide and dichloromethane. The structural formula can be summarized as follows:

C18H20ClN5O2\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_5\text{O}_2

This compound's molecular weight is approximately 373.84 g/mol, and it is characterized by its unique functional groups that may influence its biological interactions.

Losartan itself functions by selectively blocking the AT1 receptor for angiotensin II, leading to vasodilation, decreased blood pressure, and reduced secretion of aldosterone. However, the specific biological activity of Losartan Impurity C has not been extensively studied. Preliminary findings suggest that impurities like Losartan Impurity C could potentially interfere with the pharmacodynamics of losartan or exhibit their own biological activities.

Toxicity and Side Effects

Recent case studies have reported adverse effects associated with losartan treatment that may implicate impurities such as Losartan Impurity C. For example:

  • Case Study 1 : A 54-year-old male developed severe hepatotoxicity attributed to losartan treatment, highlighting the potential for drug-induced liver injury (DILI) associated with ARBs . Although this case did not directly link the impurity to toxicity, it raises concerns about the cumulative effects of impurities in pharmaceutical formulations.
  • Case Study 2 : An overdose of losartan led to acute kidney injury and hyperkalemia in a patient, suggesting that impurities may exacerbate adverse reactions .

Analytical Studies

Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been employed to identify and quantify impurities in losartan formulations. A study indicated that several impurities, including Losartan Impurity C, were detected in production batches at concentrations ranging from 0.05% to 0.15% . Understanding these concentrations is critical for assessing their potential impact on therapeutic outcomes.

Impurity Profiling

According to regulatory guidelines, monitoring levels of impurities like Losartan Impurity C is essential during drug production. The European Pharmacopoeia outlines specifications for various impurities in losartan formulations, emphasizing the need for strict control measures .

Data Table: Summary of Biological Activity and Toxicity Reports

StudySubjectFindings
Case Study 1Male, 54 yearsSevere hepatotoxicity linked to losartan; improvement post-discontinuation
Case Study 2Female, 34 yearsAcute kidney injury following overdose; no direct link to impurity established
Analytical StudyProduction BatchDetected impurities including Losartan Impurity C at 0.05% - 0.15% concentration

Propiedades

IUPAC Name

[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFIXKFLBIURBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114799-13-2
Record name Losartan potassium impurity C [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-BUTYL-5-CHLORO-1-((2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)-1H-IMIDAZOL-4-YL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILI5UB76JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.